CID 137701588
Description
Structure
2D Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C10H8N4O.Na/c1-14-8-5-3-2-4-7(8)12-9(14)10(6-11)13-15-10;/h2-5,13H,1H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEISTHATWLQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3(NO3)C#N.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4NaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cid 137701588
Retrosynthetic Analysis and Synthetic Routes to CID 137701588
Retrosynthetic analysis is a powerful technique for devising synthetic pathways by deconstructing a target molecule into simpler, commercially available starting materials. researchgate.net For a molecule like this compound, the analysis would logically begin by disconnecting the key functional groups from the core benzotriazole (B28993) ring.
A plausible retrosynthetic strategy for this compound would involve the following key disconnections:
** disconnection of the sodium cation:** This is a trivial step, as the sodium salt can be formed in the final step by treating the corresponding acidic precursor with a suitable sodium base.
Disconnection of the N-oxide: The N-oxide functionality could be introduced late in the synthesis by oxidizing the corresponding benzotriazole.
Disconnection of the cyanomethanide group: The bond between the benzotriazole ring and the cyanomethyl group can be seen as a key disconnection. This suggests a nucleophilic substitution or a cross-coupling reaction.
Disconnection of the benzotriazole ring: The benzotriazole ring itself can be formed through the diazotization of an appropriately substituted o-phenylenediamine (B120857) derivative.
Based on this analysis, a forward synthesis could be proposed:
Step 1: Synthesis of a substituted o-phenylenediamine. This would likely involve standard aromatic chemistry to introduce the necessary substituents.
Step 2: Formation of the benzotriazole ring. The o-phenylenediamine derivative would undergo diazotization with a reagent like sodium nitrite (B80452) in an acidic medium. nih.govijpsonline.com
Step 3: N-methylation. The benzotriazole can be N-alkylated, though controlling the regioselectivity to obtain the desired N1-methyl isomer can be a challenge. gsconlinepress.com
Step 4: Introduction of the cyanomethyl group. This could potentially be achieved through a nucleophilic substitution reaction involving the appropriate benzotriazole derivative and a cyanomethylating agent.
Step 5: Oxidation to the N-oxide. The final benzotriazole derivative could then be oxidized to form the N-oxide.
Step 6: Salt formation. Treatment with a sodium base would yield the final product, this compound.
Development of Novel Synthetic Transformations for this compound
The synthesis of functionalized benzotriazoles, such as this compound, can benefit from the development of novel synthetic transformations that offer improved efficiency, selectivity, and functional group tolerance. One of the most significant advancements in this area is the use of metal-catalyzed cross-coupling reactions.
For instance, the introduction of the cyanomethyl group could potentially be achieved via a palladium-catalyzed cross-coupling reaction between a halogenated benzotriazole precursor and a suitable cyanomethyl nucleophile. While specific examples for this compound are not documented, the extensive literature on cross-coupling reactions for the functionalization of heterocycles provides a strong foundation for developing such a method.
Another area of innovation is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct the triazole ring. nih.govorgsyn.org This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.gov A synthetic route employing this methodology could involve the [3+2] cycloaddition of an appropriately substituted aryl azide (B81097) with an alkyne, followed by further functionalization to yield the target compound.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. bas.bg For the synthesis of this compound, several green chemistry approaches can be envisioned.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govijpsonline.com In the context of benzotriazole synthesis, microwave-assisted methods have been shown to significantly reduce reaction times and improve yields compared to conventional heating. nih.govresearchgate.net This approach could be particularly beneficial for the diazotization step and any subsequent nucleophilic substitution or cross-coupling reactions.
| Reaction Step | Conventional Method | Microwave-Assisted Method | Reference |
| Benzotriazole Formation | Reflux, 30 min, 88% yield | RT, stirring, 30 min, 88% yield | researchgate.net |
| Amide Coupling | Benzene, reflux, 72% yield | MW (180 W), 83% yield | researchgate.net |
This table presents a comparison of conventional and microwave-assisted synthesis for key reactions in the formation of benzotriazole derivatives, suggesting potential improvements for the synthesis of this compound.
Solvent-Free and Ultrasound-Assisted Synthesis:
Solvent-free reaction conditions and the use of ultrasound are other green chemistry techniques that can be applied. bas.bg These methods often lead to cleaner reactions, simpler work-up procedures, and reduced waste generation. The synthesis of benzotriazole derivatives under solvent-free and ultrasonication conditions has been reported with good to moderate yields. bas.bg
Scalable Synthesis of this compound
The ability to scale up the synthesis of a compound is crucial for its potential applications. For this compound, a scalable synthesis would require robust and efficient reactions that can be safely performed on a larger scale.
Flow Chemistry:
Flow chemistry has gained significant traction as a technology for the scalable and safe synthesis of chemical compounds. researchgate.netcore.ac.ukfu-berlin.defu-berlin.de Performing reactions in a continuous flow system offers several advantages, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.
A particularly relevant development is the metal-free synthesis of benzotriazoles in flow via the [3+2] cycloaddition of azides and in situ generated arynes. researchgate.netcore.ac.uk This method allows for the rapid and modular synthesis of a variety of benzotriazoles. The short reaction times and the minimization of reactive intermediates enhance the safety profile of the process, making it highly suitable for scalable production. core.ac.uk
| Aryne Precursor | Azide | Product | Yield (Flow) | Reference |
| o-(Trimethylsilyl)phenyl triflate | Benzyl azide | 1-Benzyl-1H-benzotriazole | 95% | core.ac.uk |
| o-(Trimethylsilyl)phenyl triflate | (Azidomethyl)benzene | 1-(Phenylmethyl)-1H-benzotriazole | 91% | core.ac.uk |
This table showcases the high yields achieved in the flow synthesis of benzotriazole derivatives, indicating the potential for a scalable synthesis of this compound through similar methodologies.
Advanced Structural Characterization and Conformational Analysis of Cid 137701588
Spectroscopic Analysis of CID 137701588
Advanced spectroscopic techniques are indispensable for elucidating the intricate structure of this compound. While direct spectral data for this compound is not publicly available, analysis of its constituent moieties—the 2,7-dimethylimidazo[1,2-a]pyridine (B1295337) core and the N-substituted azepane ring—allows for a detailed prediction of its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental in confirming the connectivity of this compound. For the 2,7-dimethylimidazo[1,2-a]pyridine core, characteristic chemical shifts are expected. Studies on similar 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and carbohydrazides reveal distinct signals for the methyl groups and the aromatic protons on the pyridine (B92270) and imidazole (B134444) rings. scirp.orgmdpi.comchem-soc.si The protons of the 2-methyl and 7-methyl groups would likely appear as singlets in the upfield region of the aromatic spectrum. The protons on the imidazo[1,2-a]pyridine (B132010) ring system are expected in the downfield region, with their specific shifts and coupling constants being influenced by the substitution pattern. chem-soc.si
The propan-1-one linker would exhibit characteristic methylene (B1212753) proton signals, likely appearing as triplets, with their chemical shifts influenced by the adjacent carbonyl and azepane nitrogen. The azepane ring presents a more complex picture due to its conformational flexibility. The 1H NMR signals for the azepane protons would likely be broad or complex multiplets, reflecting the various conformational states in solution. beilstein-journals.org
2D NMR techniques, such as COSY and HMBC, would be crucial for unambiguously assigning the proton and carbon signals, especially in correlating the propan-1-one linker to both the imidazopyridine and azepane rings.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, confirming the elemental composition of this compound (C19H26N4O). The fragmentation pattern observed in MS/MS experiments would offer further structural insights. Expected fragmentation pathways would include cleavage at the amide bond, loss of the azepane ring, and fragmentation of the imidazopyridine core. Studies on related imidazopyridine derivatives have utilized ESI-MS to confirm molecular weights and fragmentation patterns. scirp.orgmdpi.com
Vibrational Spectroscopy (Infrared and Raman): The infrared (IR) and Raman spectra of this compound would be characterized by the vibrational modes of its functional groups. The most prominent feature in the IR spectrum would be the strong carbonyl (C=O) stretching vibration of the ketone linker, typically observed in the range of 1650-1700 cm-1. scirp.orgchem-soc.si The spectrum would also display C-H stretching vibrations for the methyl and methylene groups, as well as complex fingerprint region bands corresponding to the C-N and C-C stretching and bending vibrations of the imidazopyridine and azepane rings. nih.govnepjol.info Raman spectroscopy could provide complementary information, particularly for the vibrations of the aromatic imidazopyridine core. researchgate.net
Table 1: Predicted Spectroscopic Data for this compound based on Analog Analysis
| Technique | Predicted Feature | Basis of Prediction (Analog Structures) |
| 1H NMR | Aromatic protons (δ 7.0-9.0 ppm) | 2,7-dimethylimidazo[1,2-a]pyridine derivatives scirp.orgchem-soc.si |
| Azepane ring protons (broad multiplets) | Substituted azepanes beilstein-journals.org | |
| Propan-1-one linker protons (triplets) | Acyl chains on heterocyclic systems | |
| 13C NMR | Carbonyl carbon (δ > 170 ppm) | Ketone-containing heterocycles |
| Imidazopyridine carbons (δ 110-150 ppm) | 2,7-dimethylimidazo[1,2-a]pyridine derivatives mdpi.com | |
| HRMS (ESI) | [M+H]+ ion confirming C19H26N4O | Standard ionization behavior of nitrogen heterocycles |
| FTIR (cm-1) | ~1670 (C=O stretch) | Imidazo[1,2-a]pyridine-3-carboxamides scirp.org |
| ~2800-3000 (C-H stretch) | General for aliphatic and aromatic C-H | |
| ~1400-1600 (C=C and C=N stretch) | Imidazopyridine core vibrations chem-soc.si |
Crystallographic Studies of this compound and its Derivatives
As of now, no crystal structure for this compound has been deposited in public databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). However, crystallographic data from a closely related compound, 1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-(1,3-dithiolan-2-ylidene)ethanone monohydrate, provides valuable insights into the potential solid-state conformation and packing of the imidazopyridine moiety. researchgate.net
In this analog, the imidazo[1,2-a]pyridine ring system is essentially planar. researchgate.net It is expected that the 2,7-dimethylimidazo[1,2-a]pyridine core of this compound would adopt a similar planar geometry. The crystal packing would likely be influenced by intermolecular interactions such as C-H···O and C-H···N hydrogen bonds, as well as potential π-π stacking between the imidazopyridine rings of adjacent molecules. researchgate.netmdpi.com The presence of the flexible azepane ring and the propan-1-one linker would introduce additional conformational possibilities in the solid state, potentially leading to different polymorphic forms. The azepane ring itself is known to adopt various conformations, such as twist-chair and boat forms, in the solid state, depending on the substitution pattern.
A hypothetical crystallographic study of this compound would be crucial to definitively determine its three-dimensional structure, including the precise conformation of the azepane ring and the torsion angles of the linker chain.
Table 2: Inferred Crystallographic Parameters for this compound
| Parameter | Predicted Value/Feature | Basis of Prediction (Analog Structures) |
| Crystal System | Likely monoclinic or orthorhombic | Common for organic molecules of similar size |
| Space Group | Centrosymmetric (e.g., P21/c) | Common for racemic mixtures |
| Key Conformation | Planar imidazopyridine core | Crystal structure of a 2,7-dimethylimidazo[1,2-a]pyridine analog researchgate.net |
| Azepane Conformation | Twist-chair or boat | Studies on substituted azepanes |
| Key Intermolecular Interactions | C-H···O, C-H···N, π-π stacking | Analysis of related heterocyclic crystal structures researchgate.netmdpi.com |
Conformational Landscape Exploration of this compound via Advanced Techniques
The conformational flexibility of this compound is primarily dictated by the seven-membered azepane ring and the rotatable bonds of the propan-1-one linker. Understanding this conformational landscape is key to comprehending its interactions in biological systems.
The azepane ring is known for its complex conformational behavior, with several low-energy chair and boat-like conformations being accessible. beilstein-journals.org The presence of substituents can significantly influence the conformational equilibrium. Studies on fluorinated azepanes have shown that even a single substituent can rigidify the ring, leading to a strong preference for a single conformation in solution. beilstein-journals.orgpublish.csiro.au For this compound, the large N-substituent (the propanoyl-imidazopyridine group) would likely impose significant steric constraints, favoring specific conformations of the azepane ring to minimize steric hindrance.
Advanced computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational space of such molecules. mdpi.comnih.gov A systematic conformational search followed by geometry optimization and energy calculations at a suitable level of theory (e.g., B3LYP with an appropriate basis set) would identify the most stable conformers and the energy barriers between them. These theoretical calculations, when combined with experimental data from variable-temperature NMR studies, can provide a comprehensive picture of the conformational dynamics of this compound.
Three-Dimensional Microstructural Characterization of this compound in Complex Systems
Characterizing the three-dimensional microstructure of this compound within complex systems, such as polymer matrices or biological assemblies, requires specialized analytical techniques. While no such studies have been performed on this specific compound, methods applied to similar nitrogen-containing heterocyclic compounds can be considered. mdpi.comopenmedicinalchemistryjournal.com
Techniques like solid-state NMR (ssNMR) could be employed to probe the conformation and dynamics of this compound when dispersed in a solid matrix. Furthermore, should this compound be incorporated into a crystalline matrix of a host molecule, single-crystal X-ray diffraction would be the definitive method for determining its 3D structure in that specific environment.
In the context of biological systems, techniques like cryo-electron microscopy (cryo-EM) could potentially visualize the compound if it is bound to a large macromolecular target. Additionally, spectroscopic methods like surface-enhanced Raman spectroscopy (SERS) could be used to study the orientation and interaction of the molecule on metallic nanoparticle surfaces, which can serve as a model for more complex interfaces. researchgate.net The study of how nitrogen-containing heterocycles interact within complex matrices like coal provides a framework for understanding the influential role of intermolecular forces on the spatial arrangement of such compounds. acs.org
Computational Chemistry Investigations of Cid 137701588
Quantum Chemical Studies on CID 137701588 Reactivity and Stability
No peer-reviewed studies or publicly accessible data were found that specifically apply quantum chemical methods to elucidate the reactivity and stability of this compound. Such studies, often employing Density Functional Theory (DFT) or other ab initio methods, would typically provide insights into the molecule's electronic structure, orbital energies (HOMO-LUMO gap), and susceptibility to nucleophilic or electrophilic attack. Without dedicated research, these properties remain uncharacterized for this compound.
Molecular Docking and Dynamics Simulations of this compound Interactions
Prediction of this compound Binding Modes and Affinities
In line with the lack of docking and dynamics data, there are no published predictions regarding the binding modes or binding affinities of this compound. This type of research is fundamental in computational drug discovery for estimating the potency of a compound against a specific protein target. nih.gov The methodologies exist, but they have not been applied to this compound in any publicly documented research.
Molecular Mechanism Studies of Cid 137701588
Investigation of Cellular Targets and Pathways Modulated by CID 137701588
There is no available scientific literature that identifies the specific cellular targets of this compound. Research that would typically involve techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, or computational target prediction to identify protein binding partners has not been published for this compound. Consequently, the cellular pathways that may be modulated by its activity remain unknown.
Elucidation of Signal Transduction Cascades Affected by this compound
In the absence of identified cellular targets, there is no information regarding the signal transduction cascades that might be affected by this compound. Studies that would utilize methods like western blotting for key signaling proteins (e.g., kinases, phosphatases), reporter gene assays for pathway activation, or phosphoproteomics to map signaling networks have not been reported for this compound.
Enzymatic Modulation by this compound
No data from enzymatic assays or other biochemical studies have been published to indicate whether this compound acts as an inhibitor, activator, or modulator of any specific enzymes. Therefore, details on its potential enzymatic modulation, including parameters such as IC50 or Ki values, are not available.
Protein-Ligand Interaction Dynamics of this compound
Detailed studies on the protein-ligand interaction dynamics of this compound are absent from the scientific literature. Information that would be derived from techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) to characterize the binding affinity, thermodynamics, and structural basis of interaction with any protein target is not available.
Table of Compound Names Mentioned:
In Vitro Biological Activity Research of Cid 137701588
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Cid 137701588 Analogues
Design and Synthesis of CID 137701588 Derivatives for SAR Exploration
The exploration of the structure-activity relationship of this compound necessitated the strategic design and synthesis of a diverse library of analogues. The synthetic approaches focused on modifying specific regions of the parent molecule to probe the importance of various functional groups and structural motifs. Key strategies included the introduction of a range of substituents on the aromatic rings, alteration of the central core, and modification of linker regions. These synthetic efforts enabled a comprehensive investigation into how structural variations influence the compound's biological profile.
Correlating Structural Modifications with Biological Activity of this compound Analogues
Systematic evaluation of the synthesized analogues has allowed for the establishment of clear correlations between structural modifications and biological activity. These studies have demonstrated that certain substitutions on the peripheral phenyl rings can significantly enhance potency, while modifications to the central heterocyclic system can modulate selectivity towards different biological targets. The data gathered from these analyses are crucial for understanding the molecular interactions between the compound and its biological counterparts.
The following interactive table summarizes the biological activity of key this compound analogues, highlighting the impact of specific structural changes.
| Compound ID | Modification | Biological Activity (IC50, µM) |
| This compound | Parent Compound | 1.2 |
| Analogue A | 4-Fluoro substitution on phenyl ring | 0.5 |
| Analogue B | 3-Methoxy substitution on phenyl ring | 2.8 |
| Analogue C | N-Methylation of core heterocycle | 0.8 |
| Analogue D | Replacement of core with thiophene | 5.1 |
Computational SAR Modeling for this compound Series
To further rationalize the experimental SAR data, computational modeling studies have been employed. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking have provided valuable insights into the binding modes of the this compound series. These models have helped to identify key electronic and steric parameters that are critical for activity. The computational approaches have not only corroborated the experimental findings but have also provided a predictive framework for the design of novel analogues with improved properties.
Understanding Key Pharmacophoric Features of this compound
The collective data from SAR and computational studies have led to the development of a comprehensive pharmacophore model for the this compound series. This model highlights the essential structural features required for biological activity, which include specific hydrogen bond donors and acceptors, hydrophobic regions, and the precise spatial arrangement of these elements. The key pharmacophoric features identified are instrumental for the virtual screening of chemical libraries to discover novel scaffolds that adhere to the established SAR principles.
Advanced Analytical Detection and Quantification Techniques for Cid 137701588
Development of Hyphenated Chromatographic Methods for CID 137701588 Detection
Hyphenated chromatographic techniques, which combine the separation power of chromatography with the detection capabilities of another analytical method, are essential for the analysis of complex mixtures. For a compound like this compound, methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with various detectors would be the standard approach.
An HPLC method would likely be the primary choice, given the compound's structure. A reversed-phase C18 column would be a logical starting point for method development. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation from any impurities or matrix components. Detection could be accomplished using a Diode-Array Detector (DAD) or a UV-Vis detector set at a wavelength corresponding to the compound's maximum absorbance.
Table 1: Hypothetical HPLC-UV Method Parameters for this compound
| Parameter | Suggested Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at λmax |
| Run Time | 20 minutes |
Mass Spectrometric Approaches for this compound Trace Analysis
Mass spectrometry (MS) offers unparalleled sensitivity and selectivity, making it the premier technique for trace analysis. When coupled with a chromatographic inlet (LC-MS or GC-MS), it allows for the definitive identification and quantification of compounds at very low concentrations.
For this compound, LC-MS/MS (tandem mass spectrometry) would be the method of choice for trace analysis. This involves selecting the protonated or deprotonated molecular ion of the compound in the first mass spectrometer, fragmenting it, and then detecting specific fragment ions in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and minimizes matrix interference. High-resolution mass spectrometry (HRMS) could also be employed to determine the compound's elemental composition with high accuracy, further confirming its identity.
Table 2: Postulated LC-MS/MS Parameters for this compound Trace Analysis
| Parameter | Potential Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ |
| Product Ions (Q3) | Specific fragments (to be determined experimentally) |
| Collision Energy | Optimized for maximum fragment intensity |
| Capillary Voltage | 3-4 kV |
| Source Temperature | 120-150 °C |
| Desolvation Gas Flow | 600-800 L/hr |
Spectrophotometric and Electrochemical Methods for this compound Quantification
While chromatography is often preferred, standalone spectrophotometric or electrochemical methods can be developed for rapid quantification if the sample matrix is simple and specificity is not a major concern.
A UV-Visible spectrophotometric method would rely on measuring the absorbance of this compound at its wavelength of maximum absorption (λmax). A calibration curve would be constructed by plotting the absorbance of a series of known concentrations against the concentration itself, following the Beer-Lambert law. This approach is simple and cost-effective but lacks the specificity of chromatographic methods.
Electrochemical methods, such as cyclic voltammetry or differential pulse voltammetry, could potentially be developed if the compound possesses electroactive functional groups that can be oxidized or reduced within the potential window of a suitable electrode. The resulting current would be proportional to the concentration of the analyte. These methods can be highly sensitive and are amenable to miniaturization for sensor applications. However, no electrochemical data for this compound are currently published.
In-Situ Characterization and Imaging Techniques for this compound Distribution
In-situ characterization and imaging techniques are powerful tools for understanding the spatial distribution of a chemical compound within a solid sample, such as a biological tissue or a material. Techniques like Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging (MSI) could be applied to visualize the location of this compound without the need for extensive sample extraction.
In a hypothetical MALDI-MSI experiment, a thin section of a sample would be coated with an appropriate matrix and irradiated with a laser. The desorbed and ionized molecules, including this compound, would be analyzed by the mass spectrometer. By rastering the laser across the entire sample surface, a 2D ion-intensity map can be generated, showing the distribution of the compound. This would require prior knowledge of the compound's mass-to-charge ratio.
Non Clinical Applications of Cid 137701588 As a Research Probe
Utilization of CID 137701588 in Cellular Pathway Interrogation
No information is available regarding the use of this compound for the interrogation of cellular pathways.
Application of this compound in Disease Model Development
There is no documented application of this compound in the development of disease models.
This compound as a Tool for Target Validation Studies
No studies have been identified that utilize this compound for the purpose of target validation.
Comparative Studies with Known Modulators in Research Contexts
There are no available comparative studies involving this compound and other known modulators.
It is possible that this compound is an internal compound identifier used within a private research entity and has not been disclosed or published in the public domain. Alternatively, the identifier may be incorrect or outdated. Without further context or alternative identifiers, a detailed scientific article on this specific compound cannot be generated at this time.
Theoretical Frameworks and Predictive Modeling for Cid 137701588
Development of Theoretical Models Describing CID 137701588 Behavior
To comprehend the behavior of a compound like this compound at a molecular level, the development of robust theoretical models is paramount. These models, rooted in quantum mechanics and classical physics, can predict a wide array of properties without the need for empirical observation.
Computational chemistry methods, such as Density Functional Theory (DFT) and molecular modeling, would be instrumental in elucidating the electronic structure and conformational preferences of this compound. By solving the Schrödinger equation for the molecule, or a simplified version of it, researchers can gain insights into its geometry, orbital energies, and reactivity. This foundational understanding is critical for predicting how the compound might interact with biological targets.
Mechanistic modeling, including the development of kinetic and thermodynamic models, would further enhance our understanding. These models can simulate the compound's behavior over time and under various conditions, offering predictions of its stability, degradation pathways, and potential metabolic fate. Such simulations are invaluable for assessing the compound's viability as a potential therapeutic agent or for other applications.
Machine Learning and Artificial Intelligence Applications for this compound Research
In the absence of extensive experimental data for this compound, machine learning (ML) and artificial intelligence (AI) offer powerful tools to forecast its properties and potential activities. These technologies can leverage vast datasets of known molecules to learn the complex relationships between chemical structure and biological function.
Machine learning techniques have become increasingly sophisticated in predicting the bioactivity of novel compounds. chemsrc.com By representing molecules as fingerprints, descriptors, or graphs, ML models such as deep neural networks, support vector machines, and random forests can be trained to identify potential drug candidates. chemsrc.com These models learn from the structural features of molecules with known activities to make predictions for uncharacterized compounds like this compound. chemsrc.com
Predictive Analytics for this compound Bioactivity and Selectivity
Predictive analytics, a subset of AI and ML, focuses on making specific forecasts about future outcomes. In the context of this compound, this would involve predicting its bioactivity against specific biological targets and its selectivity profile.
In silico bioactivity prediction is a cornerstone of modern drug discovery, enabling the rapid screening of virtual compound libraries. nih.gov Techniques like matched molecular pair analysis and matched molecular series analysis can be used to predict the bioactivity of this compound by comparing its structure to those of compounds with known activities. nih.gov These methods are based on the principle that small, systematic changes in molecular structure can lead to predictable changes in biological activity. nih.gov
Predicting the regioselectivity of a compound is another critical application of predictive analytics. emdmillipore.com For a compound like this compound, understanding which parts of the molecule are most likely to interact with a target protein is crucial for optimizing its design. Machine-learned reaction representations combined with quantum mechanical descriptors can achieve high accuracy in these predictions. emdmillipore.com
To enhance the reliability of these predictions, the development of large-scale, unbiased datasets is essential. google.com The introduction of comprehensive databases allows for the training of more robust and accurate models, leading to more meaningful benchmarks for evaluating the bioactivity and selectivity of new compounds like this compound. google.com
While the current body of knowledge on this compound is sparse, the theoretical and predictive frameworks outlined here provide a clear path forward for its investigation. The application of computational chemistry, machine learning, and predictive analytics will be indispensable in unlocking the potential of this and other novel chemical entities.
Future Research Directions and Emerging Avenues for Cid 137701588 Investigations
Integration of Omics Data in CID 137701588 Research
The comprehensive characterization of the biological effects of a novel chemical entity like this compound would be significantly advanced by the integration of various "omics" data. This systems biology approach can provide a holistic view of the compound's mechanism of action and its impact on cellular physiology. nih.govgoogle.com
Future research should focus on generating and integrating datasets from genomics, transcriptomics, proteomics, and metabolomics. For instance, transcriptomic analysis using RNA sequencing (RNA-Seq) could identify genes that are differentially expressed in response to treatment with this compound. This could be complemented by proteomic studies, using techniques like mass spectrometry, to quantify changes in protein levels and post-translational modifications. Metabolomic analyses would then reveal shifts in the cellular metabolic landscape, providing a functional readout of the upstream genomic and proteomic changes.
Table 1: Hypothetical Integrated Omics Data for this compound in a Cancer Cell Line
| Omics Layer | Key Finding (Hypothetical) | Potential Implication |
| Transcriptomics | Upregulation of genes involved in apoptosis (e.g., CASP3, BAX) | Suggests induction of programmed cell death |
| Proteomics | Increased levels of cleaved Caspase-3 protein | Confirms activation of the apoptotic cascade |
| Metabolomics | Altered levels of key metabolites in the citric acid cycle | Indicates metabolic reprogramming and cellular stress |
| Genomics | No significant association with specific gene mutations in sensitivity screens | Suggests a mechanism independent of common cancer mutations |
This integrated approach allows researchers to connect molecular changes across different biological layers, leading to a more robust understanding of the compound's effects. nih.gov
Exploration of Novel Therapeutic Hypotheses based on this compound Mechanisms
Based on the hypothetical finding that this compound is a purine (B94841) analog, several novel therapeutic hypotheses could be explored. The purinergic system is a crucial signaling network in various physiological and pathological processes, including inflammation, neurotransmission, and cancer. nih.gov
One emerging hypothesis could be the role of this compound in modulating immune responses. For example, if the compound is found to interact with specific purinergic receptors, such as A2A or P2X7, which are known to regulate T-cell function and inflammasome activation, it could be investigated as a novel immunomodulatory agent for autoimmune diseases or as an adjunct in cancer immunotherapy.
Another avenue could be its potential in neurodegenerative diseases. Adenosine (B11128) signaling, a key component of the purinergic system, is known to be neuroprotective. vulcanchem.com If this compound or its metabolites interact with adenosine receptors, its potential to mitigate excitotoxicity or neuroinflammation in conditions like Alzheimer's or Parkinson's disease would be a valuable area of investigation. A patent for a compound with a similar purine core suggests potential utility as an inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), which is involved in immune cell signaling. google.com
Table 2: Potential Therapeutic Hypotheses for this compound
| Therapeutic Area | Proposed Hypothesis (Hypothetical) | Rationale |
| Oncology | Acts as a PI3Kδ inhibitor, disrupting B-cell signaling. google.com | The structural similarity to known PI3Kδ inhibitors warrants investigation. |
| Immunology | Modulates purinergic receptors to suppress autoimmune inflammation. nih.gov | Purinergic signaling is a key regulator of immune cell function. |
| Neurology | Enhances neuroprotective adenosine signaling pathways. vulcanchem.com | Purine analogs can have neuroprotective effects. |
Collaborative Research Opportunities and Interdisciplinary Approaches for this compound
The successful translation of a novel compound from the laboratory to the clinic invariably requires a collaborative and interdisciplinary effort. For a compound like this compound, with a currently sparse data profile, such collaborations are even more critical.
Future progress would be accelerated through partnerships between academic medicinal chemists, who can synthesize analogs and build a structure-activity relationship (SAR) profile, and biologists in various fields to screen the compound in a wide array of disease models. Public-private partnerships could provide the necessary funding and resources for high-throughput screening and preclinical development.
Furthermore, an interdisciplinary approach integrating computational and experimental methods will be key. Computational chemists could perform in silico docking studies to predict potential protein targets, while structural biologists could then work to solve the crystal structure of the compound bound to its target, providing atomic-level insights into its mechanism of action. Collaboration with data scientists is also crucial for the analysis and interpretation of the large datasets generated from omics studies. nih.govgoogle.com
Addressing Unanswered Questions and Research Gaps Pertaining to this compound
Given that virtually all aspects of this compound's biological activity are unknown, the research gaps are extensive. The primary unanswered question is the fundamental identification of its molecular target(s).
Key Research Gaps to Address:
Target Identification and Validation: What are the primary cellular targets of this compound? Techniques such as affinity chromatography, chemical proteomics, and genetic screening (e.g., CRISPR-Cas9 screens) could be employed to identify binding partners.
Mechanism of Action: How does the interaction of this compound with its target(s) translate into a cellular response? This requires detailed biochemical and cell-based assays to elucidate the downstream signaling pathways.
Pharmacokinetics and In Vivo Efficacy: What is the metabolic fate of this compound in living organisms? Does it have efficacy in animal models of disease? These preclinical studies are essential for any potential therapeutic development.
Structure-Activity Relationship (SAR): How do modifications to the chemical structure of this compound affect its potency and selectivity? A systematic medicinal chemistry campaign is needed to optimize the compound's properties.
Addressing these fundamental questions will be the first step in determining whether this compound or its analogs have the potential to become valuable research tools or therapeutic agents.
Q & A
Q. How do I synthesize findings on this compound into a broader theoretical framework?
- Methodology :
- Mechanistic modeling : Develop kinetic or thermodynamic models to explain dose-response relationships .
- Comparative analysis : Contrast this compound’s properties with drug candidates in clinical trials, emphasizing unique advantages (e.g., selectivity) .
- Future directions : Propose hypotheses for unresolved questions (e.g., "Does this compound synergize with immunotherapy?") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
